(20S,24R)-20,24-Epoxydammarane-3alpha,12beta,25-triol
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Overview
Description
3-Epipyxinol, also known as (20S,24R)-20,24-Epoxydammarane-3α,12β,25-triol, is a derivative of pyxinol. Pyxinol is an active metabolite of ginsenosides, which are compounds found in ginseng. 3-Epipyxinol exhibits various pharmacological activities, making it a compound of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epipyxinol involves the modification of pyxinol. One common method includes the epoxidation of pyxinol at specific positions to yield 3-Epipyxinol. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of 3-Epipyxinol can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Epipyxinol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3-Epipyxinol, each with unique pharmacological properties .
Scientific Research Applications
3-Epipyxinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-Epipyxinol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. By binding to the p65 and p50 subunits of NF-κB, 3-Epipyxinol prevents the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Pyxinol: The parent compound from which 3-Epipyxinol is derived.
Betulafolienetriol oxide I: Another derivative with similar structural features.
(24R)-20,24-Epoxy-5α-dammarane-3α,12β,25-triol: A structurally related compound.
Uniqueness: 3-Epipyxinol is unique due to its specific epoxidation pattern, which imparts distinct pharmacological properties. Its ability to inhibit NF-κB activation sets it apart from other similar compounds, making it a valuable candidate for anti-inflammatory and anti-cancer research .
Properties
CAS No. |
19942-05-3 |
---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
InChI Key |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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